9-Ethyl-8-methyl-2-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-8-methyl-2-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a unique arrangement of heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-8-methyl-2-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl or vinyl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 9-Ethyl-8-methyl-2-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its function and thereby modulating the associated biochemical pathway. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring exhibit similar chemical reactivity and biological properties.
Uniqueness
The uniqueness of 9-Ethyl-8-methyl-2-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19F3N6S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H19F3N6S/c1-5-12-11(4)28-17-14(12)16-23-15(25-27(16)8-22-17)9(2)7-26-10(3)6-13(24-26)18(19,20)21/h6,8-9H,5,7H2,1-4H3 |
InChI Key |
HTGTWDOKXXNVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)CN4C(=CC(=N4)C(F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.